molecular formula C15H13ClN4O2S B11357530 5-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11357530
M. Wt: 348.8 g/mol
InChI Key: ZABKTBOCPBELIC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a thiadiazole ring, and an oxazole ring, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring is often synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, typically involving heating and the use of solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
  • 5-(4-chlorophenyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the propan-2-yl group in the thiadiazole ring can lead to different steric and electronic effects compared to similar compounds, potentially resulting in unique properties and applications.

Properties

Molecular Formula

C15H13ClN4O2S

Molecular Weight

348.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2S/c1-8(2)14-18-19-15(23-14)17-13(21)11-7-12(22-20-11)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,17,19,21)

InChI Key

ZABKTBOCPBELIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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